Ipatasertib hydrochloride is a small molecule that serves as an inhibitor of the serine/threonine protein kinase known as Akt. This compound has garnered attention in the field of cancer research due to its potential therapeutic applications, particularly in the treatment of various cancers where Akt signaling is dysregulated. The compound is classified as an Akt inhibitor and is primarily utilized in clinical settings for its ability to interfere with cancer cell proliferation and survival pathways.
Ipatasertib hydrochloride was developed by the pharmaceutical company Genentech and is currently being investigated in clinical trials for its efficacy against several types of tumors, including breast and prostate cancers. As an Akt inhibitor, it belongs to a class of compounds designed to target the phosphoinositide 3-kinase/Akt signaling pathway, which plays a critical role in regulating cell growth, metabolism, and survival.
The synthesis of Ipatasertib hydrochloride involves a complex multi-step process. The convergent synthesis approach consists of ten steps with eight isolated intermediates, employing a variety of chemical techniques. Key methods include:
The final stages include deprotection steps that yield Ipatasertib hydrochloride from its intermediates, achieving high purity levels through various purification techniques such as distillation and chromatography .
The molecular structure of Ipatasertib hydrochloride can be represented by the following formula:
The structure features a piperazine ring linked to a cyclopentane-pyrimidine moiety, which is critical for its biological activity. The presence of a hydrochloride salt enhances its solubility and stability in pharmaceutical formulations .
Ipatasertib undergoes several chemical reactions during its synthesis, including:
These reactions are carefully controlled to maximize yield and minimize side products, ensuring that the final product meets stringent purity standards .
Ipatasertib exerts its pharmacological effects primarily through the inhibition of Akt signaling. By binding to the active site of the Akt protein kinase, it prevents phosphorylation events that are crucial for downstream signaling pathways involved in cell survival and proliferation. This inhibition leads to:
Research indicates that Ipatasertib can enhance the sensitivity of tumors to other anticancer therapies, making it a valuable candidate for combination treatments .
Ipatasertib hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective pharmaceutical preparations that ensure proper dosing and bioavailability .
Ipatasertib hydrochloride is primarily used in clinical research settings as an investigational drug for treating various malignancies. Its applications include:
The ongoing clinical trials aim to establish its safety profile and therapeutic efficacy across different cancer types, potentially leading to new treatment protocols .
Ipatasertib HCl (GDC-0068) is a potent pan-Akt inhibitor with the chemical name 4-(2-chloro-4-fluorophenyl)-6-[(1R)–1-(1H-imidazol-5-yl)ethylamino]pyrimidin-5-yl oxymethyl dihydrochloride. Its crystalline structure has been resolved using single-crystal X-ray diffraction (SCXRD), revealing a monoclinic crystal system with specific unit cell parameters (a, b, c, α, β, γ). The structure features a cyclopenta[d]pyrimidine core with a chiral center at the C1 position of the cyclopentane ring, which adopts an (R)-configuration. This stereochemistry is critical for binding to Akt's ATP-binding pocket, as confirmed by co-crystallization studies showing hydrogen bonding between the imidazole group and Akt1's Ala230 residue [6]. The dihydrochloride salt form enhances crystallinity and stability, with lattice parameters optimized for bulk manufacturing [6] [7].
Ipatasertib HCl exhibits moderate aqueous solubility (≥41 mg/mL in water) but high permeability, aligning with Biopharmaceutics Classification System (BCS) Class II criteria [1] [2]. Stability studies indicate robustness under acidic conditions (pH 1–3) but sensitivity to alkaline hydrolysis. Purity is maintained at >99% through stringent control of synthesis intermediates, with key impurities including dehalogenated byproducts and stereoisomers. HPLC-UV methods resolve these at <0.1% levels [1] [8].
Table 1: Physicochemical Properties of Ipatasertib HCl
Property | Value | Method |
---|---|---|
Solubility (H₂O) | ≥41 mg/mL | Shake-flask (25°C) |
log D (pH 7.4) | ~3.2 | Chromatographic |
pKa | 7.1 (imidazole), 2.9 (HCl) | Potentiometric titration |
Melting Point | >200°C (dec.) | DSC |
Purity | >99.09% | HPLC-UV |
The synthesis of Ipatasertib HCl employs a convergent route with three critical stages:
The cyclopenta[d]pyrimidine scaffold is essential for ATP-competitive Akt inhibition:
Ipatasertib’s pan-Akt inhibition (Akt1/2/3 IC₅₀ = 5/18/8 nM) arises from conserved interactions with all isoforms. Key SAR insights:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7